![molecular formula C7H4BrFN2 B2490569 7-Bromo-6-fluoroimidazo[1,5-a]pyridine CAS No. 1427397-98-5](/img/structure/B2490569.png)
7-Bromo-6-fluoroimidazo[1,5-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridines, including derivatives like 7-Bromo-6-fluoroimidazo[1,5-a]pyridine, often involves halogenation, cross-coupling reactions, and cyclization steps. Shibahara et al. (2009) reported the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through metal-catalyzed cross-coupling reactions, providing a method that may be applicable to the synthesis of 7-Bromo-6-fluoro derivatives (Shibahara et al., 2009).
Molecular Structure Analysis
Imidazo[1,5-a]pyridines are characterized by their stable molecular structure, attributed to the conjugation of the imidazole and pyridine rings. The presence of halogen atoms, such as bromo and fluoro groups, can significantly influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The synthesis and characterization of related compounds, like N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, provide insights into the structural aspects of halogen-substituted imidazo[1,5-a]pyridines (Achugatla et al., 2017).
Scientific Research Applications
Antioxidant and Antifungal Applications
Research shows that certain compounds, including those with fluorine and bromine substitutions like 7-Bromo-6-fluoroimidazo[1,5-a]pyridine, can exhibit significant antioxidant and antifungal activities. This includes inhibitory activities against DPPH (a common antioxidant assay) and Candida albicans, a pathogenic yeast. Such compounds are suggested to be promising leads in treating conditions like candidiasis, cancer, and neurodegenerative diseases due to their potent properties (Sheikhi-Mohammareh et al., 2020).
Fluorescence and Imaging Applications
The use of imidazo[1,5-a]pyridine derivatives, particularly those halogenated with bromine and fluorine, in fluorescence imaging has been noted. These derivatives exhibit a range of fluorescent emissions, which can be crucial in imaging applications for scientific research. The presence of fluorine and bromine enhances the fluorescent properties of these compounds (Shibahara et al., 2009).
Antimicrobial and Antitumor Activities
Compounds containing the 7-Bromo-6-fluoroimidazo[1,5-a]pyridine scaffold have demonstrated potential in antimicrobial and antitumor activities. Research has shown that these compounds can act against various bacterial strains and exhibit properties that may be beneficial in the development of anticancer drugs. This is significant in the ongoing search for novel treatments for infectious diseases and cancer (Variya et al., 2019).
Chemical Sensing Applications
The structural features of 7-Bromo-6-fluoroimidazo[1,5-a]pyridine make it suitable for use in chemical sensing. Such compounds have been employed in the detection of fluoride ions, showcasing their utility as chemical sensors. The sensitivity and selectivity of these compounds to specific ions are valuable in various scientific and industrial applications (Chetia & Iyer, 2008).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, including 7-Bromo-6-fluoroimidazo[1,5-a]pyridine, have attracted significant interest due to their promising and diverse bioactivity . They have potential applications in the treatment of various diseases, including tuberculosis . Future research may focus on further exploring these applications and improving the synthesis methods for these compounds .
properties
IUPAC Name |
7-bromo-6-fluoroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-1-5-2-10-4-11(5)3-7(6)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMPQXVUGBPLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=CN=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoroimidazo[1,5-a]pyridine | |
CAS RN |
1427397-98-5 |
Source
|
Record name | 7-bromo-6-fluoroimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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